2-Bromo-3-methyl-5-vinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

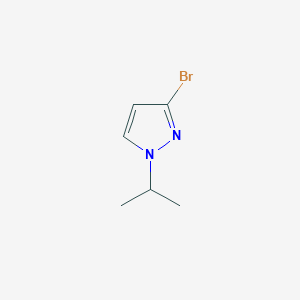

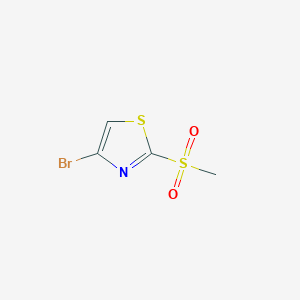

2-Bromo-3-methyl-5-vinylpyridine is a chemical compound with the molecular formula C8H8BrN . It is used in various chemical reactions and has significant applications in research.

Synthesis Analysis

The synthesis of 2-Bromo-3-methyl-5-vinylpyridine and similar compounds often involves bromination reactions . For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methyl-5-vinylpyridine can be represented by the formula C8H8BrN . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

In the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), N-bromosuccinimide (NBS) is used as the brominating reagent . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ/mol .Physical And Chemical Properties Analysis

2-Bromo-3-methyl-5-vinylpyridine is a colorless solid or liquid . It has a molecular weight of 198.06 g/mol. The compound is stable under normal conditions but can polymerize exothermically .Scientific Research Applications

Electrochemical Sensors

Based on the related research on polyvinylpyridine-based electrodes , “2-Bromo-3-methyl-5-vinylpyridine” could be used to develop electrochemical sensors with specific sensitivity to certain chemicals or biological markers.

Water-Soluble Polymers

The related copolymers synthesized with vinylpyridine show good solubility in water , suggesting that “2-Bromo-3-methyl-5-vinylpyridine” might be used to create water-soluble polymers with potential applications in biomedicine or environmental science.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-methyl-5-vinylpyridine is the carbon atoms in organic compounds during a Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

2-Bromo-3-methyl-5-vinylpyridine interacts with its targets through a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-3-methyl-5-vinylpyridine is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The molecular effect of 2-Bromo-3-methyl-5-vinylpyridine’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methyl-5-vinylpyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction.

properties

IUPAC Name |

2-bromo-5-ethenyl-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOWXKFUMJSJRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-5-vinylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)

![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)

![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)

![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)